Methyl 5-benzylpiperidine-3-carboxylate hcl
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Overview
Description
Methyl 5-benzylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Esterification: The carboxylate group is introduced through an esterification reaction, where the piperidine derivative reacts with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the esterified product with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl 5-benzylpiperidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or methyl derivatives.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-benzylpiperidine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving neurotransmitter systems and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-benzylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to act on neurotransmitter systems, particularly by inhibiting the reuptake of dopamine and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A central nervous system stimulant used to treat attention deficit hyperactivity disorder.
Piperidine Derivatives: Various piperidine derivatives are used in medicinal chemistry for their pharmacological properties.
Uniqueness
Methyl 5-benzylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and ester functionality make it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H20ClNO2 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
methyl 5-benzylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-8-12(9-15-10-13)7-11-5-3-2-4-6-11;/h2-6,12-13,15H,7-10H2,1H3;1H |
InChI Key |
JXHGQVQGCLYRAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CNC1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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